molecular formula C7H16N2O B8616764 N-(2-Aminoethyl)-3-methylbutanamide CAS No. 53673-18-0

N-(2-Aminoethyl)-3-methylbutanamide

Cat. No. B8616764
M. Wt: 144.21 g/mol
InChI Key: RNEIBNDXCHWDBH-UHFFFAOYSA-N
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Patent
US04178371

Procedure details

Isovaleroyl chloride (5 g, 38 mmole) in dichloromethane was added dropwise to a stirred solution of N,N-dimethylethylene diamine (3,38 g, 38 mmole) and NMM (7.75 g, 76.7 mmoles) in CH2Cl2 at 0° C. The reaction mixture was stirred at room temperature for four hours when the solvent was evaporated. The residue was taken up in 5 M NaOH (50 ml) and extracted with ethyl acetate (2×100 ml). The ethyl acetate was washed with a saturated aqueous solution of sodium chloride, dried (Na2SO4) and evaporated. The residue was dissolved in diethyl ether and 5 M HCl in ethyl acetate (10 ml) added. The resulting solid was filtered, washed with diethyl ether (5+10 ml) and dried under high vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
38 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].C[N:9](C)[CH2:10][CH2:11][NH2:12].CN1CCOCC1>ClCCl>[CH:3]([CH2:2][C:1]([NH:9][CH2:10][CH2:11][NH2:12])=[O:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Name
Quantity
38 mmol
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
7.75 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for four hours when the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The ethyl acetate was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
5 M HCl in ethyl acetate (10 ml) added
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with diethyl ether (5+10 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)CC(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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